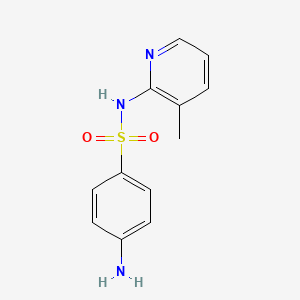

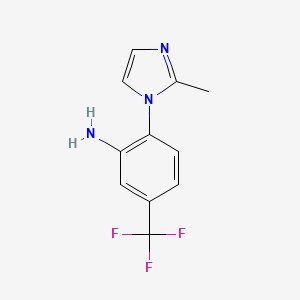

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

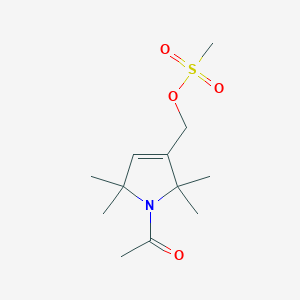

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is a versatile chemical compound with applications in diverse scientific research. It belongs to the class of organic compounds known as aminobenzenesulfonamides. The compound consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Synthesis Analysis

The synthesis of this compound involves the preparation of aryl thiazolone–benzenesulfonamides. Intramolecular cyclization rearrangement reactions lead to the formation of 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide .

Molecular Structure Analysis

The molecular formula of 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide is C₁₁H₁₂N₄O₃S. It has a molecular weight of 280.31 g/mol. The IUPAC name for this compound is 4-amino-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide .

Chemical Reactions Analysis

This compound has been studied for its inhibitory effect on carbonic anhydrase IX (CA IX). Some derivatives of this compound exhibit significant anti-proliferative activity against breast cancer cell lines and selective inhibition of CA IX .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Leukemia Treatment

The compound is structurally similar to Imatinib , one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell .

Antibacterial Efficacy

The compound has shown antibacterial efficacy against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 . This is particularly important as the development of novel antimicrobials is in high demand to treat life-threatening infections caused by such bacteria .

Inhibition of NO Synthase

“4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide” has been found to inhibit the activity of inducible NO synthase isolated from mouse RAW 264.7 cells in vitro . NO synthase is an enzyme responsible for the production of nitric oxide, a key cellular signaling molecule .

Preparation of 2-methyl-pyridin-4-ol

The compound is used to prepare 2-methyl-pyridin-4-ol . This chemical is often used in the synthesis of various pharmaceuticals .

Structural Studies

The compound has been used in structural studies to understand its binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Synthesis of Thiophene-2-Carboxamides

The compound has been used in the synthesis of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides . These analogues have shown promising antibacterial activities against ESBL-producing E. coli ST131 strains .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKINOXKIITJCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222758 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

CAS RN |

72460-27-6 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)